molecular formula C9H12O B15161850 Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- CAS No. 146607-24-1

Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-

Cat. No.: B15161850
CAS No.: 146607-24-1
M. Wt: 136.19 g/mol
InChI Key: BGLAHPXYFCYGTG-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- is an organic compound characterized by its bicyclic structure. This compound is notable for its unique ring system, which consists of a seven-membered ring fused to a three-membered ring. The presence of two methyl groups at positions 1 and 4 further distinguishes this compound, making it a subject of interest in various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- typically involves multiple steps. One common method starts with the preparation of methyl 3,6-dimethyl-3-hydroxy-6-heptenoate. This intermediate is synthesized by reacting 5-methyl-5-hexen-2-one with trimethyl borate and tetrahydrofuran in the presence of zinc granules . The reaction mixture is then treated with methyl bromoacetate, leading to the formation of the desired ester.

The ester is subsequently hydrolyzed to yield 3,6-dimethyl-3-hydroxy-6-heptenoic acid. This step involves stirring the ester in a solution of potassium hydroxide in methanol at room temperature . The resulting acid is then subjected to further reactions to produce the final compound, Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents to achieve consistent yields.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the positions adjacent to the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The presence of the carbonyl group also enables the compound to participate in nucleophilic addition reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at positions 1 and 4 enhances its stability and reactivity compared to similar compounds.

Properties

CAS No.

146607-24-1

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one

InChI

InChI=1S/C9H12O/c1-6-3-4-9(2)5-7(10)8(6)9/h3,8H,4-5H2,1-2H3

InChI Key

BGLAHPXYFCYGTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2(C1C(=O)C2)C

Origin of Product

United States

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